molecular formula C18H10F2N4OS B2654975 6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol CAS No. 203307-59-9

6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol

Cat. No. B2654975
CAS RN: 203307-59-9
M. Wt: 368.36
InChI Key: ONLHWTQVXYSVCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or precursors. It includes the reactants, products, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, and conditions of the reaction. It also involves studying the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, chemical stability, etc .

Scientific Research Applications

Selective Sensing of Sulfate in Aqueous Solution

One study discusses a bis(cyclopeptide) that allows for the qualitative and quantitative detection of sulfate even in the presence of excess chloride anions. This research emphasizes the importance of selective sensing in aqueous solutions, highlighting the capability of specific compounds to identify and quantify the presence of sulfate ions effectively (Reyheller & Kubik, 2007).

Synthesis and Properties of Fluoro-Polyetherimides

Another significant contribution is the synthesis of fluoro-polyetherimides, which exhibit excellent electrical properties and thermal stability, making them suitable for various industrial applications. These materials demonstrate lower dielectric constants and reduced water absorption compared to non-fluorinated counterparts, underscoring their utility in electrical insulation and aerospace applications (Vora, Goh, & Chung, 2000).

Transparent Aromatic Polyimides with High Refractive Index

Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines has led to the development of materials with high refractive indices and small birefringence. These materials are noted for their good thermomechanical stabilities and potential applications in advanced optics and photonics (Tapaswi et al., 2015).

Catalyst-Free Room-Temperature Self-Healing Elastomers

A study on self-healing elastomers based on aromatic disulfide metathesis presents a novel approach to materials design. These elastomers show quantitative healing efficiency at room temperature without the need for any catalyst, indicating significant potential for durable and sustainable materials (Rekondo et al., 2014).

Sulfonated Block Copolymers for Fuel-Cell Applications

Lastly, the synthesis of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications demonstrates the importance of molecular architecture in achieving high proton conductivity and mechanical properties. These materials offer promising prospects for energy conversion and storage technologies (Bae, Miyatake, & Watanabe, 2009).

Mechanism of Action

If the compound is a drug or an active substance, the mechanism of action refers to the specific biochemical interaction through which it produces its pharmacological effect .

Safety and Hazards

This involves studying the safety profile of the compound. It includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

6,7-bis(4-fluorophenyl)-2-sulfanylidene-1H-pteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N4OS/c19-11-5-1-9(2-6-11)13-14(10-3-7-12(20)8-4-10)22-16-15(21-13)17(25)24-18(26)23-16/h1-8H,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLHWTQVXYSVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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